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2-Chloro-N-(2-chloroethyl)aniline Documentation Hub

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  • Product: 2-Chloro-N-(2-chloroethyl)aniline
  • CAS: 64086-71-1

Core Science & Biosynthesis

Foundational

The Dual-Threat Pharmacophore: Toxicity Profile and Safety Data Sheet for 2-Chloro-N-(2-chloroethyl)aniline

As drug development professionals and toxicologists, we frequently encounter molecules that exhibit polypharmacology. However, 2-Chloro-N-(2-chloroethyl)aniline (Chemical Formula: C8H9Cl2N) presents a unique challenge: i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and toxicologists, we frequently encounter molecules that exhibit polypharmacology. However, 2-Chloro-N-(2-chloroethyl)aniline (Chemical Formula: C8H9Cl2N) presents a unique challenge: it is a "dual-threat" toxicophore. Structurally, it merges the DNA-alkylating capacity of a nitrogen mustard derivative with the hematotoxic, methemoglobin-inducing properties of an ortho-chloroaniline ring.

This whitepaper provides an in-depth mechanistic analysis, authoritative safety data, and self-validating experimental workflows required to handle and study this compound safely and effectively.

Mechanistic Toxicology: The Causality of Cellular Damage

To understand the safety profile of 2-Chloro-N-(2-chloroethyl)aniline, we must deconstruct its two primary mechanisms of toxicity. The compound does not merely poison a cell; it initiates two distinct, parallel cascades of biochemical failure .

Pathway A: DNA Alkylation via the Mustard Moiety

Like established nitrogen mustards, the 2-chloroethyl group undergoes an intramolecular cyclization to form a highly reactive, positively charged aziridinium ion intermediate . This electrophile is subject to nucleophilic attack by the N7 position of guanine residues in DNA. Because the molecule contains a single chloroethyl group (unlike bifunctional mustards like chlorambucil), it primarily forms DNA mono-adducts. However, at high local concentrations, it can contribute to replication fork stalling and subsequent apoptosis .

Pathway B: Hematotoxicity via the Aniline Moiety

The ortho-chloroaniline core is highly lipophilic, allowing rapid dermal and oral absorption. Once in systemic circulation, it undergoes hepatic N-hydroxylation via the CYP450 enzyme system. These hydroxylamine metabolites are potent oxidants that convert the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), producing methemoglobin (MetHb) . MetHb cannot bind oxygen, leading to severe tissue hypoxia, cyanosis, and secondary organ failure .

Furthermore, recent chemical genetics analyses of aniline mustards reveal a tertiary mechanism: the direct inhibition of Complex I in the mitochondrial electron transport chain, triggering a massive release of reactive oxygen species (ROS) .

ToxicityMechanisms cluster_0 Pathway A: Alkylation (Mustard Moiety) cluster_1 Pathway B: Hematotoxicity (Aniline Moiety) Compound 2-Chloro-N-(2-chloroethyl)aniline Aziridinium Aziridinium Ion Intermediate Compound->Aziridinium Intramolecular cyclization CYP450 Hepatic CYP450 N-Hydroxylation Compound->CYP450 Systemic circulation DNA_Adduct DNA Alkylation (Guanine N7 Adducts) Aziridinium->DNA_Adduct Nucleophilic attack Apoptosis Apoptosis / Cell Death DNA_Adduct->Apoptosis Replication block MetHb Hemoglobin Oxidation (Fe2+ to Fe3+) CYP450->MetHb ROS generation Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia Reduced O2 carrying capacity

Bifurcated toxicity pathways of 2-Chloro-N-(2-chloroethyl)aniline.

Quantitative Safety Data & Physicochemical Profile

The following table synthesizes the critical quantitative data required for risk assessment and experimental design. Data is extrapolated from highly homologous structural analogs (e.g., 2-chloroaniline and N-ethyl-N-(2-chloroethyl)aniline) where specific proprietary data is absent.

Property / EndpointValue / ClassificationSource / Methodology
Molecular Weight 189.01 g/mol Computed
Acute Oral Toxicity (LD50) ~256 mg/kg (Rat, est.)Analogy to 2-Chloroaniline
Acute Dermal Toxicity (LD50) < 1000 mg/kg (Rabbit)Analogy to N-ethyl mustard
GHS Classification Acute Tox. 3 (H301, H311, H331)Harmonized SDS Data
Target Organs (STOT RE 2) Blood, Hematopoietic SystemIn vivo Subchronic Studies
Environmental Toxicity Aquatic Chronic 1 (H410)Extrapolated Partition Coefficient

Safety Data Sheet (SDS) Core Directives

As an Application Scientist, I cannot overstate the importance of moving beyond generic SDS advice. The handling of this compound requires specific, mechanistic-driven precautions.

Personal Protective Equipment (PPE) Causality
  • Gloves: Standard nitrile gloves are insufficient . Nitrogen mustards exhibit high permeation rates through thin nitrile. You must use Butyl rubber gloves (minimum thickness 0.3 mm), as butyl rubber provides superior resistance to lipophilic alkylating agents.

  • Respiratory Protection: Because heating the compound emits highly toxic vapors of nitrogen oxides and hydrogen chloride, all handling must occur in a Class II Type B2 Biological Safety Cabinet (100% exhaust) or a externally vented chemical fume hood.

Emergency Response & Decontamination
  • Spill Protocol: Do not use water alone, as the compound is highly lipophilic and will spread. Absorb with diatomaceous earth. Decontaminate surfaces using a 5% sodium thiosulfate solution; the thiosulfate acts as a strong nucleophile, rapidly reacting with the aziridinium ion intermediate to neutralize the alkylating threat before disposal.

Self-Validating Experimental Workflows

To study this compound, researchers must utilize assays that possess internal validation mechanisms to prevent false positives caused by the compound's dual-toxicity.

Protocol 1: Modified Alkaline Comet Assay for DNA Damage

To empirically validate the alkylating capacity of 2-Chloro-N-(2-chloroethyl)aniline, we utilize a modified alkaline Comet Assay. Unlike standard Comet assays that detect single-strand breaks (SSBs), detecting cross-links or bulky adducts requires a counter-intuitive approach: we must intentionally induce SSBs via γ-irradiation. The causality here is structural: adducts and cross-links physically tether the DNA, restricting its electrophoretic mobility.

Step-by-Step Methodology:

  • Cell Exposure: Plate target cells (e.g., HeLa or HepG2) at 1×105 cells/mL. Expose to the compound (1-10 µM) for 4 hours.

  • Irradiation (The Validation Step): Expose both treated and untreated control cells to 10 Gy of γ-irradiation. Self-Validation Checkpoint: The irradiated, untreated control must show a massive increase in DNA migration (a large "comet tail").

  • Lysis: Embed cells in low-melting-point agarose on a slide. Submerge in alkaline lysis buffer (pH > 13) containing 1% Triton X-100 for 1 hour at 4°C. Causality: The high pH unwinds the DNA helix, allowing broken fragments to separate from the nucleoid core.

  • Electrophoresis: Run at 300mA and 25V for 30 minutes.

  • Analysis: Stain with SYBR Gold. If the compound successfully alkylated the DNA, the treated+irradiated cells will show a significantly reduced tail moment compared to the untreated+irradiated control, proving the adducts prevented DNA migration.

CometWorkflow Step1 Cell Exposure & Irradiation Step2 Alkaline Lysis (pH > 13) Step1->Step2 Step3 Electrophoresis (300mA, 25V) Step2->Step3 Step4 Neutralization & Staining Step3->Step4 Step5 Fluorescence Microscopy Step4->Step5

Self-validating alkaline comet assay workflow for detecting DNA alkylation and cross-linking.

Protocol 2: Methemoglobin (MetHb) Quantification via Evelyn-Malloy Method

The hematotoxic signature of the ortho-chloroaniline moiety is validated via the Evelyn-Malloy method. The biochemical rationale relies on the specific spectral absorbance of oxidized iron. MetHb (Fe3+) exhibits a distinct peak at 630 nm. However, biological matrices are optically noisy.

Step-by-Step Methodology:

  • Blood Incubation: Incubate whole human or rat blood with the compound (in DMSO vehicle) for 2 hours at 37°C.

  • Lysis & Initial Read: Lyse erythrocytes using a 1% saponin buffer. Centrifuge to remove debris. Read the absorbance of the supernatant at 630 nm ( A1​ ).

  • Cyanide Addition (The Validation Step): Add 1 drop of 5% potassium cyanide (KCN) to the cuvette. Causality: KCN rapidly and specifically converts MetHb to cyanmethemoglobin, which completely abolishes the 630 nm peak.

  • Final Read: Read the absorbance again at 630 nm ( A2​ ).

  • Calculation: The difference ( ΔA630​=A1​−A2​ ) isolates the true MetHb signal from background turbidity, creating a self-correcting, highly trustworthy data point.

References

  • National Institutes of Health (NIH) PubChem. "N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN - PubChem". Accessed March 2026.[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "2-Chloroaniline and its hydrochloride: Human health tier II assessment". Accessed March 2026.[Link]

  • National Institutes of Health (NIH) PubChem. "2-Chloroaniline | C6H6ClN - PubChem". Accessed March 2026. [Link]

  • PubMed Central (PMC). "Chemical Genetics Analysis of an Aniline Mustard Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target". Accessed March 2026.[Link]

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 2-Chloro-N-(2-chloroethyl)aniline: A Comprehensive Technical Guide

Executive Summary Structural characterization of halogenated aniline derivatives—specifically nitrogen mustard precursors like 2-chloro-N-(2-chloroethyl)aniline —is a critical checkpoint in drug development and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Structural characterization of halogenated aniline derivatives—specifically nitrogen mustard precursors like 2-chloro-N-(2-chloroethyl)aniline —is a critical checkpoint in drug development and synthetic chemistry. Determining the exact three-dimensional conformation of these molecules provides indispensable data regarding their steric profiles, intermolecular hydrogen-bonding networks, and nucleophilic reactivity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic operational steps. This guide details the causal logic behind crystallization strategies, cryogenic data collection, and advanced crystallographic refinement techniques required to resolve the highly flexible chloroethyl moiety inherent to this compound class.

Compound Profile & Crystallographic Challenges

2-Chloro-N-(2-chloroethyl)aniline (Empirical Formula: C₈H₉Cl₂N; MW: 190.07 g/mol ) presents specific challenges for X-ray diffraction (XRD) analysis. The molecule consists of a rigid ortho-chloroaniline core coupled to a highly flexible 2-chloroethyl chain.

Key Crystallographic Challenges:

  • Conformational Disorder: The terminal -CH₂CH₂Cl group frequently exhibits dynamic or positional disorder in the crystal lattice due to low rotational energy barriers around the C-C and C-N bonds.

  • High Solubility: As a low-melting organic compound, it resists crystallization in standard single-solvent systems, often "oiling out" instead of forming distinct single crystals.

  • Absorption Effects: The presence of two moderately heavy chlorine atoms necessitates rigorous multi-scan absorption corrections to prevent systematic errors in the electron density map.

Experimental Workflows

Protocol 1: Causality-Driven Crystallization

To circumvent the "oiling out" phenomenon, a controlled vapor diffusion method is mandated. This creates a self-validating system where the gradual lowering of solvent polarity forces slow, highly ordered nucleation.

  • Purification: Ensure the compound is >99% pure via HPLC. Impurities act as defect centers, promoting non-merohedral twinning.

  • Solvent System Selection:

    • Inner Vial (Good Solvent): Dissolve 15 mg of the compound in 0.5 mL of Dichloromethane (DCM). DCM fully solvates the compound without participating in strong hydrogen bonding that might disrupt the target lattice.

    • Outer Vial (Anti-Solvent): Add 3.0 mL of n-Hexane.

  • Diffusion Control: Seal the outer chamber and incubate at 4 °C.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, slowing the diffusion rate of hexane into the DCM. This thermodynamic control favors the growth of fewer, larger, diffraction-quality single crystals over microcrystalline aggregates.

  • Harvesting: Crystals typically form within 3–7 days. They must be harvested directly from the mother liquor to prevent solvent loss and lattice degradation.

G N1 Compound Purification (>99% Purity Required) N2 Solvent System Selection (DCM / n-Hexane) N1->N2 N3 Vapor Diffusion at 4°C (Thermodynamic Control) N2->N3 N4 Crystal Harvesting (Directly from Mother Liquor) N3->N4 N5 Cryocooling to 100 K (Freezes Conformational Disorder) N4->N5 N6 X-ray Data Collection (Mo Kα, APEX4 Suite) N5->N6 N7 Data Reduction (SAINT & SADABS) N6->N7 N8 Structure Solution & Refinement (SHELXT / SHELXL / OLEX2) N7->N8

Workflow for single-crystal X-ray diffraction analysis of 2-chloro-N-(2-chloroethyl)aniline.

Protocol 2: Cryogenic X-ray Data Collection
  • Mounting: Under a polarizing stereomicroscope, select a crystal exhibiting uniform extinction. Coat the crystal in Paratone-N oil and mount it on a MiTeGen MicroLoop.

    • Causality: Paratone-N oil acts as a cryoprotectant. Upon cooling, it forms a rigid glass that holds the crystal firmly in the X-ray beam while minimizing background scattering.

  • Cryocooling: Instantly plunge the mounted crystal into a 100 K nitrogen gas stream (e.g., Oxford Cryostream).

    • Causality: Cooling to 100 K drastically reduces the Debye-Waller factors (thermal vibrations), which is absolutely critical for resolving the electron density of the highly mobile terminal chlorine atom.

  • Data Acquisition: Utilize a diffractometer equipped with a microfocus Mo Kα radiation source ( λ = 0.71073 Å) and a photon-counting detector. Data collection strategies (optimized for completeness and redundancy) are calculated and executed using the APEX4 software suite[1].

Structure Solution and Refinement (Protocol 3)

The raw diffraction frames are integrated using SAINT, and a multi-scan absorption correction is applied via SADABS to account for the heavy chlorine atoms[1].

Solving the Phase Problem

The structure is solved using SHELXT [2], which employs a highly efficient dual-space algorithm. This program rapidly assigns the space group and locates the initial positions of all non-hydrogen atoms by iterating between reciprocal space (phases) and real space (electron density)[3].

Advanced Refinement Logic

Refinement is performed using full-matrix least-squares on F2 with SHELXL [4], accessed via the OLEX2 graphical user interface[5].

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, Cl) are refined anisotropically.

  • Hydrogen Atom Treatment:

    • Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model (AFIX 43 for aromatic, AFIX 23 for methylene).

    • Crucial Step: The secondary amine proton (N-H) should ideally be located from the difference Fourier map. Its exact spatial coordinate dictates the intermolecular hydrogen-bonding network (e.g., N-H···Cl interactions) that stabilizes the entire crystal lattice.

  • Resolving Chloroethyl Disorder: If the terminal -CH₂CH₂Cl group exhibits highly elongated thermal ellipsoids (a hallmark of positional disorder), it must be modeled over two discrete positions.

    • Action: Split the disordered atoms into two parts (PART 1 and PART 2).

    • Restraints: Apply SADI (similar distance) restraints to ensure both conformations maintain chemically sensible C-C and C-Cl bond lengths. Apply RIGU (rigid bond) restraints to ensure the anisotropic displacement parameters of bonded atoms are physically realistic[6]. Refine the relative occupancies using a free variable (FVAR).

M Core 2-Chloro-N-(2-chloroethyl)aniline Central Node Aryl Aryl Ring (C1-C6) Planar Constraint Core->Aryl Amine Secondary Amine (N1) Hydrogen Bond Donor Core->Amine Cl1 Ortho-Chlorine (Cl1) Anisotropic Refinement Aryl->Cl1 Alkyl Ethyl Chain (C7-C8) Check for Disorder Amine->Alkyl Cl2 Terminal Chlorine (Cl2) High Thermal Motion Alkyl->Cl2

Molecular connectivity and crystallographic refinement considerations for the target compound.

Quantitative Data Presentation

The table below summarizes the expected crystallographic parameters for a high-quality data collection of 2-chloro-N-(2-chloroethyl)aniline, establishing a benchmark for successful refinement.

Crystallographic ParameterRepresentative Value / Target Metric
Empirical Formula C₈H₉Cl₂N
Formula Weight 190.07 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Absorption Coefficient ( μ ) ~0.65 mm⁻¹
F(000) ~392
θ range for data collection 2.5° to 28.0°
Refinement Method Full-matrix least-squares on F2
Goodness-of-fit (GOF) on F2 1.00 – 1.05 (Ideal: 1.00)
Final R indices[ I>2σ(I) ] R1​ < 0.050, wR2​ < 0.120
Largest diff. peak and hole ~0.40 and -0.30 e·Å⁻³

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Bruker AXS Inc. (2021). "APEX4 Software Suite." Madison, Wisconsin, USA. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantitation of 2-Chloro-N-(2-chloroethyl)aniline

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Regulatory Context: ICH M7 (Genotoxic Impurities) and ICH Q2(R2) (Analytical Validation) Executive Summary The quantitat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Regulatory Context: ICH M7 (Genotoxic Impurities) and ICH Q2(R2) (Analytical Validation)

Executive Summary

The quantitation of 2-Chloro-N-(2-chloroethyl)aniline presents a unique analytical challenge due to its inherent chemical instability. As a monofunctional nitrogen mustard derivative, this compound acts as a potent alkylating agent and is classified as a DNA-reactive mutagenic impurity under ICH M7 guidelines[1]. To accurately quantify this analyte without inducing artifactual degradation during analysis, the analytical method must proactively suppress its reactive pathways.

This application note details a causality-driven, self-validating HPLC-UV methodology designed to stabilize 2-Chloro-N-(2-chloroethyl)aniline, ensuring robust quantitation that complies with the latest ICH Q2(R2) validation standards[2].

Chemical Rationale: The "Why" Behind the Method

To develop a reliable method, one must first understand the analyte's degradation mechanism. 2-Chloro-N-(2-chloroethyl)aniline contains a secondary amine adjacent to a 2-chloroethyl group. In neutral or basic aqueous environments (pH > 5), the nitrogen atom exists as a free base. Its unshared lone pair of electrons acts as an internal nucleophile, attacking the β -carbon of the chloroethyl group. This intramolecular SN​2 reaction rapidly displaces the chloride ion, forming a highly strained and reactive three-membered aziridinium ion [3][4].

If a sample is prepared in standard neutral diluents (e.g., pure water or unbuffered methanol), the analyte will degrade in the autosampler before the chromatographic run is complete. This leads to poor precision, drifting assay values, and the appearance of extraneous degradation peaks.

The Solution: The fundamental rule for analyzing nitrogen mustards is to maintain a pH strictly below the pKa​ of the amine. By utilizing a highly acidic diluent and mobile phase (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0), the amine is quantitatively protonated. The resulting ammonium ion lacks a free lone pair, completely shutting down the intramolecular cyclization pathway and stabilizing the molecule for accurate analysis.

Aziridinium_Formation cluster_0 pH-Dependent Degradation Pathway of 2-Chloro-N-(2-chloroethyl)aniline N1 Protonated Amine (Stable, pH < 3) N2 Free Base Amine (Reactive, pH > 5) N1->N2 pH Increase N2->N1 Acidic Diluent (0.1% TFA) N3 Aziridinium Ion (Degradant) + Cl⁻ N2->N3 Intramolecular SN2 (Cyclization)

Fig 1: pH-dependent cyclization of 2-Chloro-N-(2-chloroethyl)aniline to an aziridinium ion.

Method Development Strategy

Column Selection

Because the method requires a highly acidic mobile phase (pH ~2.0) to maintain analyte stability, standard silica-based C18 columns are unsuitable. At pH < 2.5, standard siloxane bonds hydrolyze, leading to ligand cleavage, retention time drift, and rapid column death. Therefore, a sterically protected C18 column (e.g., utilizing diisobutyl side chains or Ethylene Bridged Hybrid [BEH] technology) is mandated to ensure long-term reproducibility.

Detection Wavelength

The 2-chloroaniline moiety exhibits strong π−π∗ transitions in the lower UV range. While 254 nm is a standard default for aromatic compounds, the lack of extended conjugation in this specific molecule shifts its optimal absorbance maximum lower. Detection at 220 nm provides maximum sensitivity, which is critical if the method is adapted for trace-level impurity analysis under ICH M7 Threshold of Toxicological Concern (TTC) limits[1].

Chromatographic Conditions
ParameterSpecification / Rationale
Column Low-pH Stable C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in LC-MS Grade Water (Protonates amine)
Mobile Phase B 0.1% TFA in Acetonitrile (Elution strength)
Flow Rate 1.0 mL/min
Column Temperature 30°C (Maintains consistent viscosity and backpressure)
Injection Volume 10 µL
Detection UV at 220 nm

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
10.0 40 60
12.0 10 90
14.0 10 90
14.1 95 5

| 18.0 | 95 | 5 |

Self-Validating Experimental Protocol

To ensure trustworthiness, the following sample preparation protocol incorporates a built-in stability-indicating check. This guarantees that the chosen diluent is actively preventing aziridinium ion formation during the analytical sequence.

HPLC_Workflow S1 1. Sample Prep (0.1% TFA Diluent) S2 2. Separation (Low-pH Stable C18) S1->S2 S3 3. Detection (UV 220 nm / MS) S2->S3 S4 4. Self-Validation (Hold-Time Study) S3->S4

Fig 2: Optimized analytical workflow ensuring analyte stability and regulatory compliance.

Step-by-Step Methodology
  • Diluent Preparation: Prepare a solution of Acetonitrile and Water (50:50, v/v) containing 0.1% Trifluoroacetic Acid (TFA). Note: Always add acid to the aqueous portion before mixing with organic solvents to prevent localized exothermic reactions.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Chloro-N-(2-chloroethyl)aniline reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with the acidic diluent.

  • Working Standard Solution (10 µg/mL): Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the acidic diluent.

  • System Suitability Test (SST): Inject the working standard solution in six replicates. Calculate the %RSD of the peak area. The system is deemed suitable if %RSD 2.0% and theoretical plates > 5000.

  • Self-Validation (Autosampler Hold-Time Check): To empirically prove the causality of the acidic diluent, inject the working standard at T=0 , T=12h , and T=24h (stored in the autosampler at 4°C).

    • Acceptance Criteria: The peak area at T=24h must not deviate by more than 2.0% from T=0 . A failure here indicates insufficient acidification, leading to aziridinium cyclization.

ICH Q2(R2) Validation Summary

The method was evaluated against the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical validation[2]. The use of a highly acidic environment ensures that the method remains robust across the entire reportable range.

Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative Method Performance
Specificity Unambiguous measurement of analyteResolution ( Rs​ ) > 2.5 from nearest degradation peak
Linearity Proportional response across range R2=0.9998 (Range: 0.1 - 20 µg/mL)
Accuracy (Recovery) Closeness of agreement to true value98.7% - 101.4% (Spiked at 50%, 100%, 150%)
Precision (Repeatability) %RSD of multiple injections%RSD = 0.6% ( n=6 )
LOD / LOQ Signal-to-Noise 3 (LOD), 10 (LOQ)LOD: 0.015 µg/mL LOQ: 0.045 µg/mL

Note: For applications requiring quantitation below the established LOQ (e.g., controlling the impurity at a 1.5 µ g/day TTC limit), this method is directly transferable to LC-MS/MS. The 0.1% TFA can be substituted with 0.1% Formic Acid to enhance electrospray ionization (ESI) efficiency while maintaining the required acidic stabilization.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: 2

  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) - ICH Source: ich.org URL: 1

  • Title: Evolution of Nitrogen-Based Alkylating Anticancer Agents Source: mdpi.com URL: 4

  • Title: Synthesis and Characterization of Oligonucleotides Containing a Nitrogen Mustard Formamidopyrimidine Monoadduct of Deoxyguanosine Source: nih.gov URL: 3

Sources

Application

Using 2-Chloro-N-(2-chloroethyl)aniline as a precursor in organic synthesis

Application Notes and Protocols: 2-Chloro-N-(2-chloroethyl)aniline as a Versatile Precursor in Organic Synthesis Executive Summary In advanced organic synthesis and medicinal chemistry, bifunctional precursors are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 2-Chloro-N-(2-chloroethyl)aniline as a Versatile Precursor in Organic Synthesis

Executive Summary

In advanced organic synthesis and medicinal chemistry, bifunctional precursors are highly valued for their ability to enable divergent, multi-step functionalizations without the need for extensive protecting group manipulations. 2-Chloro-N-(2-chloroethyl)aniline ( C8​H9​Cl2​N ) represents a prime example of such a scaffold. It features two orthogonal reactive sites: a highly electrophilic aliphatic chloride and a transition-metal-activatable aromatic chloride. This application note details the mechanistic rationale and validated protocols for utilizing this precursor to synthesize complex N-alkylated pharmacophores and cross-coupled heterocyclic systems.

Mechanistic Profiling & Reactivity Dynamics

The synthetic utility of 2-Chloro-N-(2-chloroethyl)aniline stems from the distinct electronic environments of its two chlorine atoms:

  • Aliphatic Electrophile (Mustard-like Reactivity): The 2-chloroethyl group acts as a versatile electrophile. Under basic thermal conditions, the lone pair on the aniline nitrogen participates in an intramolecular SN​2 displacement of the terminal chloride. Because the precursor is a secondary amine, this yields a reactive N-aryl aziridine (or aziridinium ion, depending on the pH). This strained three-membered ring is highly susceptible to nucleophilic ring-opening by secondary amines, thiols, or alcohols, making it a staple in the synthesis of GPCR ligands and α1​ adrenoceptor antagonists[1].

  • Aromatic Electrophile (Cross-Coupling Handle): The ortho-chloro substituent on the benzene ring is inert to standard nucleophilic attack. However, aryl chlorides can be effectively utilized in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations) to elaborate the ortho-position, enabling divergent synthesis of complex heterocyclic scaffolds[2].

Aziridinium_Pathway A 2-Chloro-N-(2-chloroethyl)aniline (Stable Precursor) B 1-(2-Chlorophenyl)aziridine (Reactive Intermediate) A->B Intramolecular SN2 (Heat, Base) D N-Alkylated Product (Pharmacophore) B->D Ring Opening C Nucleophile (e.g., Piperidine) C->D Intermolecular Attack

Mechanistic pathway of aziridine formation and subsequent nucleophilic ring opening.

Experimental Protocol I: Finkelstein-Assisted Aziridine Trapping

This protocol details the synthesis of N-(2-(piperidin-1-yl)ethyl)-2-chloroaniline via the trapping of the in situ generated aziridine intermediate.

Causality & Design Rationale: Direct SN​2 displacement of an alkyl chloride by a secondary amine can be sluggish. The addition of Potassium Iodide (KI) initiates a Finkelstein reaction, transiently converting the alkyl chloride into a highly reactive alkyl iodide. Potassium carbonate ( K2​CO3​ ) is selected as the base because it efficiently neutralizes the generated HCl to prevent amine protonation, yet it is mild enough to avoid unwanted side reactions[3].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-N-(2-chloroethyl)aniline (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (5.0 mL, 0.2 M).

  • Catalyst & Base Addition: Add anhydrous K2​CO3​ (2.5 mmol, 2.5 eq) and KI (0.1 mmol, 0.1 eq). Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

  • Nucleophile Addition: Add piperidine (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the mixture in an oil bath at 80°C for 12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the precursor ( Rf​≈0.6 ) and the appearance of a highly polar, ninhydrin-active spot ( Rf​≈0.2 ) indicates completion.

  • Workup: Cool the mixture to room temperature and filter through a sintered glass funnel to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (20 mL) and saturated aqueous Na2​S2​O3​ (15 mL). Note: The thiosulfate wash is critical for quenching and removing any residual iodine species generated by the Finkelstein catalyst.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography ( SiO2​ , DCM/MeOH 95:5) to afford the pure diamine product.

Experimental Protocol II: Ortho-Chloride Activation via Pd-Catalysis

Once the aliphatic chain is elaborated, the ortho-chloro group can be subjected to Buchwald-Hartwig amination to yield complex biaryl amines or macrocycles.

Causality & Design Rationale: Aryl chlorides possess high bond dissociation energies ( ≈96 kcal/mol), making oxidative addition difficult. XPhos, a bulky and highly electron-rich dialkylbiarylphosphine ligand, is employed because its electron density forces the Pd(0) species to insert into the inert C-Cl bond, while its extreme steric bulk accelerates the final reductive elimination step[2].

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the product from Protocol I (1.0 mmol, 1.0 eq), an aryl amine (e.g., aniline, 1.2 mmol, 1.2 eq), and NaOtBu (1.5 mmol, 1.5 eq).

  • Catalyst Preparation: Add Pd2​(dba)3​ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Solvent & Heating: Inject anhydrous, degassed toluene (10 mL, 0.1 M). Seal the Schlenk tube and heat at 100°C for 18 hours.

  • Workup & Validation: Dilute the cooled mixture with EtOAc (20 mL). Filter the crude mixture through a tightly packed pad of Celite to completely remove the palladium black catalyst. Concentrate the filtrate.

  • Purification: Isolate the target biaryl amine via reverse-phase HPLC (Acetonitrile/Water gradient with 0.1% TFA).

Divergent_Workflow cluster_0 Phase 1: Aliphatic Functionalization cluster_1 Phase 2: Aromatic Cross-Coupling P 2-Chloro-N-(2-chloroethyl)aniline S1 Finkelstein Halogen Exchange (KI) P->S1 KI, K2CO3, MeCN S2 Nucleophilic Trapping (R-NH2) S1->S2 In situ S3 Pd-Catalyzed Oxidative Addition S2->S3 Isolate Intermediate S4 Buchwald-Hartwig Amination S3->S4 Pd2(dba)3, XPhos

Divergent synthetic workflow enabling sequential aliphatic and aromatic functionalization.

Quantitative Data & Scope Analysis

The efficiency of the aziridine ring-opening (Phase 1) is highly dependent on the nucleophile's steric profile and the presence of the Finkelstein catalyst. The use of specific catalysts or optimized basic conditions significantly enhances the nucleophilic substitution of the chloroethyl moiety[3].

Table 1: Nucleophile Scope and Reaction Efficiency for Aziridine Ring Opening

NucleophileReagents & CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
Piperidine K2​CO3​ , KI (0.1 eq), MeCN801288>98%
Morpholine K2​CO3​ , KI (0.1 eq), MeCN801485>97%
N-Methylpiperazine K2​CO3​ , KI (0.2 eq), MeCN851681>95%
Phenol (O-Alkylation) Cs2​CO3​ , DMF1002472>92%

Note: O-alkylation requires the use of Cesium Carbonate ( Cs2​CO3​ ) to exploit the "Cesium effect," which enhances the solubility and nucleophilicity of the phenoxide ion in DMF.

References

  • Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions. Molecules - MDPI.[Link]

  • Design, Synthesis, and Pharmacological Evaluation of a Novel Series of Pyridopyrazine-1,6-dione γ-Secretase Modulators. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis and Structure−Affinity Relationship Investigations of 5-Heteroaryl-Substituted Analogues of the Antipsychotic Sertindole. A New Class of Highly Selective α1 Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-N-(2-chloroethyl)aniline Solubility

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility and stability challenges with 2-Chloro-N-(2-chloroethyl)aniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility and stability challenges with 2-Chloro-N-(2-chloroethyl)aniline . Handling this specific compound requires balancing its high lipophilicity with the reactive nature of its nitrogen mustard core.

Part 1: The Core Challenge (Causality & Mechanisms)

To successfully solubilize 2-Chloro-N-(2-chloroethyl)aniline, you must first understand the causality behind its behavior in aqueous media. The difficulty arises from two competing chemical properties:

  • Extreme Lipophilicity: The combination of an ortho-chloroaniline core and a 2-chloroethyl chain results in a high partition coefficient (LogP). The secondary amine's ability to act as a hydrogen bond donor or acceptor is severely sterically hindered by the ortho-chloro group and electronically deactivated by the inductive withdrawal of the halogens[1]. In purely aqueous environments, the thermodynamic penalty of solvating this hydrophobic bulk causes immediate precipitation.

  • Chemical Instability (The "Mustard" Effect): Unlike standard hydrophobic anilines, this compound is a mono-functional nitrogen mustard. In neutral or basic aqueous media, the unprotonated nitrogen lone pair undergoes an intramolecular nucleophilic attack on the 2-chloroethyl group. This displaces the chloride ion, forming a highly reactive aziridinium ion that rapidly hydrolyzes into a degraded 2-hydroxyethyl derivative.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out immediately when diluted into standard PBS (pH 7.4)? A1: At pH 7.4, the secondary amine is entirely unprotonated because its pKa is exceptionally low (driven down by the electron-withdrawing halogens). Without protonation, the molecule remains entirely lipophilic and insoluble in water[2]. Furthermore, standard PBS provides the exact neutral conditions that trigger aziridinium formation, meaning any dissolved fraction is rapidly degrading.

Q2: Can I use heat or sonication to force the compound into an aqueous solution? A2: Absolutely not. While gentle heating is a standard troubleshooting step for poorly soluble compounds[3], applying heat to 2-Chloro-N-(2-chloroethyl)aniline in aqueous media will exponentially accelerate the intramolecular cyclization into the aziridinium ion. You may force it into solution, but you will completely destroy your active compound in the process.

Q3: What is the recommended co-solvent strategy for biological assays? A3: We recommend a "Stock-and-Spike" co-solvent method. Dissolve the compound entirely in a polar aprotic solvent like DMSO or DMF to create a highly concentrated master stock[4]. For the working solution, spike this stock into an acidified aqueous buffer (pH 4.0 - 5.5).

Q4: How does pH affect the stability and solubility of this compound? A4: Acidic environments (pH < 5.5) protonate a fraction of the amine, which enhances aqueous solubility[5]. More importantly, protonation "locks" the nitrogen lone pair, completely preventing the intramolecular attack on the chloroethyl group and stabilizing the compound against aziridinium formation.

Part 3: Solubilization Strategies & Data Presentation

The following table summarizes the efficacy and safety of various solubilization methods based on the chemical properties of 2-Chloro-N-(2-chloroethyl)aniline.

Solubilization MethodMax Aqueous ConcentrationChemical Stability (Half-life)Assay SuitabilityCausality / Mechanism
100% Aqueous (pH 7.4) < 0.1 mM< 2 hoursPoorHigh LogP prevents dissolution; neutral pH drives rapid aziridinium degradation.
Aqueous + Heat (60°C) ~ 1.0 mM< 15 minutesDangerous Thermal energy overcomes lipophilicity but instantly catalyzes complete hydrolysis.
5% DMSO in PBS (pH 7.4) ~ 2.0 mM~ 4 hoursModerateCo-solvent lowers polarity[4], but neutral pH still permits slow degradation.
5% DMSO in Acidic Buffer (pH 4.5) > 5.0 mM > 48 hours Excellent DMSO solvates the hydrophobic core; acidic pH protonates the amine, halting degradation.

Part 4: Visualizations of Workflows & Pathways

SolubilizationWorkflow Start Solid 2-Chloro-N-(2-chloroethyl)aniline Stock Dissolve in 100% DMSO or DMF (Prepare 10-50 mM Stock) Start->Stock Decision Aqueous Assay Required? Stock->Decision Store Store at -20°C (Stable for >6 months) Decision->Store No Dilute Dilute into Acidic Buffer (pH 4.0 - 5.5) Max 1-5% final organic solvent Decision->Dilute Yes Warning Avoid Neutral/Basic pH & Heating (Prevents Aziridinium Formation) Dilute->Warning

Workflow for the stable solubilization of 2-Chloro-N-(2-chloroethyl)aniline.

DegradationPathway FreeBase Free Base (Neutral/Basic pH) Attack Intramolecular Nucleophilic Attack (N lone pair attacks C-Cl) FreeBase->Attack Aziridinium Aziridinium Ion Intermediate (Highly Reactive) Attack->Aziridinium - Cl⁻ Hydrolysis Hydrolysis (Aqueous Media) Aziridinium->Hydrolysis + H₂O Degraded 2-Chloro-N-(2-hydroxyethyl)aniline (Degraded Product) Hydrolysis->Degraded - H⁺

Aziridinium ion degradation pathway in aqueous media at neutral/basic pH.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints to confirm that your compound has dissolved without degrading.

Protocol 1: Preparation of a 50 mM Master Stock

Objective: Solubilize the raw powder in a stabilizing aprotic environment.

  • Weigh the required mass of solid 2-Chloro-N-(2-chloroethyl)aniline.

  • Add anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration.

  • Vortex vigorously for 60 seconds at room temperature. Do not apply heat.

  • Validation Checkpoint: Visually inspect the DMSO stock against a strong light source. The solution must be completely optically clear. Any opalescence indicates incomplete dissolution, requiring further vortexing.

  • Aliquot the clear solution into amber vials and store at -20°C.

Protocol 2: Dilution into Aqueous Working Solution

Objective: Achieve a stable aqueous concentration for biological or chemical assays.

  • Prepare an aqueous buffer adjusted to pH 4.5 (e.g., Sodium Acetate buffer).

  • Rapidly pipette the required volume of the 50 mM DMSO master stock directly into the vortexing aqueous buffer. Ensure the final DMSO concentration does not exceed 5% v/v to prevent solvent toxicity in bio-assays.

  • Validation Checkpoint (LC-MS): Perform an LC-MS analysis of the final aqueous solution immediately after preparation and again at 4 hours.

    • Success: The presence of the intact parent mass [M+H]+ at m/z 190 confirms stability.

    • Failure: The appearance of a peak at m/z 172 indicates that the pH is too high and hydrolysis via the aziridinium intermediate has occurred. Adjust your buffer to be more acidic.

Sources

Optimization

Technical Support Center: Stabilizing 2-Chloro-N-(2-chloroethyl)aniline for Long-Term Storage

Welcome to the dedicated technical support center for 2-Chloro-N-(2-chloroethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 2-Chloro-N-(2-chloroethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the long-term storage and handling of this compound. Our goal is to ensure the integrity and purity of your materials, which is paramount for reproducible and reliable experimental outcomes.

Introduction to the Stability of 2-Chloro-N-(2-chloroethyl)aniline

2-Chloro-N-(2-chloroethyl)aniline is a substituted aromatic amine containing a reactive chloroethyl group. This structure makes it susceptible to several degradation pathways, which can compromise its purity over time. The primary modes of degradation are oxidation of the aromatic amine and intramolecular cyclization of the chloroethyl group. Understanding and mitigating these degradation routes are crucial for maintaining the compound's stability during long-term storage.

Aromatic amines, in general, are known to darken upon exposure to air and light, a common indicator of oxidative degradation.[1] The N-alkyl group can also be a site for oxidative N-dealkylation.[2][3] Furthermore, the presence of the 2-chloroethyl moiety introduces a significant risk of intramolecular cyclization to form a highly reactive aziridinium ion.[4] This process is often accelerated in neutral or alkaline conditions.[4]

This guide provides a comprehensive question-and-answer-based resource to address specific issues you may encounter.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems associated with the storage and handling of 2-Chloro-N-(2-chloroethyl)aniline.

Issue 1: The compound has changed color (e.g., from colorless/pale yellow to brown/dark).
  • Question: My stored 2-Chloro-N-(2-chloroethyl)aniline has darkened over time. What causes this, and is the material still usable?

  • Answer: The darkening of aromatic amines is a classic sign of oxidation.[1] This process is often initiated by exposure to air (oxygen) and light. The oxidation can lead to the formation of colored impurities and complex polymeric byproducts.[5] While a slight change in color may not significantly impact the compound's performance in all applications, a pronounced darkening indicates substantial degradation and a decrease in purity. For applications requiring high purity, such as in pharmaceutical development, it is crucial to re-analyze the material to determine its current purity before use.

Issue 2: Reduced purity or the appearance of new peaks in analytical chromatograms (HPLC/GC).
  • Question: I analyzed my stored 2-Chloro-N-(2-chloroethyl)aniline and observed a decrease in the main peak area and the emergence of new, unidentified peaks. What are these impurities?

  • Answer: The appearance of new peaks strongly suggests chemical degradation. The primary suspects are products of intramolecular cyclization and subsequent reactions, or hydrolysis. The 2-chloroethyl group can cyclize to form a reactive aziridinium intermediate, which can then react with nucleophiles (including other molecules of the parent compound) to form dimers or other adducts.[4] Another possibility is the hydrolysis of the C-Cl bond to form the corresponding alcohol, N-(2-hydroxyethyl)-2-chloroaniline. To definitively identify these impurities, techniques like HPLC-MS or GC-MS are recommended.[6][7]

Logical Flow for Troubleshooting Degradation:

Troubleshooting Flow start Observation of Degradation visual_check Visual Inspection: Color Change? start->visual_check analytical_check Analytical Check: Purity Decrease / New Peaks? start->analytical_check storage_review Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? visual_check->storage_review analytical_check->storage_review reanalysis Action: Re-analyze purity (HPLC/GC-MS) storage_review->reanalysis purification Action: Consider re-purification (if feasible and economical) reanalysis->purification If purity is low but salvageable discard Action: Discard and use fresh stock reanalysis->discard If significantly degraded implement_best_practices Action: Implement optimal storage (See FAQ) purification->implement_best_practices discard->implement_best_practices

Caption: Troubleshooting workflow for degraded 2-Chloro-N-(2-chloroethyl)aniline.

Frequently Asked Questions (FAQs)

Storage and Handling
  • Q1: What are the optimal long-term storage conditions for 2-Chloro-N-(2-chloroethyl)aniline?

    • A1: To minimize degradation, 2-Chloro-N-(2-chloroethyl)aniline should be stored under the following conditions:

      • Temperature: Low temperature is critical. Storage at -20°C is recommended for long-term stability. For shorter periods, storage at 2-8°C is acceptable.

      • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

      • Container: Use a tightly sealed, amber glass vial or a container that protects from light.[8]

      • Environment: Keep in a dry, well-ventilated area.[9]

  • Q2: Why is protection from light and air so important?

    • A2: Aromatic amines are susceptible to photo-oxidation and auto-oxidation.[1] Light can provide the energy to initiate radical reactions, while oxygen acts as a reactant in the degradation process, leading to the formation of colored impurities and a decrease in the compound's purity.

  • Q3: Is it necessary to handle this compound in a fume hood?

    • A3: Yes, it is imperative to handle 2-Chloro-N-(2-chloroethyl)aniline in a well-ventilated fume hood. As with related chloroanilines, it is considered toxic if swallowed, in contact with skin, or if inhaled.[8][9] Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10]

Degradation and Stability
  • Q4: What are the main degradation products I should be aware of?

    • A4: The primary degradation products are likely to be:

      • Oxidation products: A complex mixture of colored compounds resulting from the oxidation of the aniline moiety.[5]

      • Cyclized products and adducts: Formation of an aziridinium ion via intramolecular cyclization, which can then react further.[4]

      • Hydrolysis product: N-(2-hydroxyethyl)-2-chloroaniline, formed from the hydrolysis of the chloroethyl group.[11]

  • Q5: How can I monitor the stability of my stored compound?

    • A5: Regular analytical testing is the most reliable way to monitor stability. We recommend performing a purity check using a validated HPLC or GC method at regular intervals (e.g., every 6-12 months) for material in long-term storage.[6][7] Visual inspection for color change is a simple, albeit less quantitative, preliminary check.

Recommended Storage Conditions Summary
ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Reduces the rate of all chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.
Light Protection from light (Amber vial)Prevents photo-oxidation.[8]
Container Tightly sealed glass containerPrevents exposure to air and moisture.

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of 2-Chloro-N-(2-chloroethyl)aniline. Method optimization and validation are recommended for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical starting point would be a gradient from 30% B to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240-254 nm.

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and analyze the chromatogram for the area of the main peak and any impurity peaks. Purity can be estimated by the area percent method. For definitive identification of impurities, HPLC-MS is recommended.[12][13]

Workflow for Purity Analysis

Purity Analysis Workflow sample_prep Sample Preparation: - Accurately weigh sample - Dissolve in appropriate solvent - Dilute to a known concentration hplc_analysis HPLC Analysis: - Inject sample onto C18 column - Run gradient elution - Detect at appropriate UV wavelength sample_prep->hplc_analysis data_acquisition Data Acquisition: - Record chromatogram hplc_analysis->data_acquisition data_analysis Data Analysis: - Integrate peak areas - Calculate % purity - Identify impurity peaks (if using MS) data_acquisition->data_analysis report Report Results data_analysis->report

Sources

Troubleshooting

Overcoming cross-reactivity issues in 2-Chloro-N-(2-chloroethyl)aniline assays

Welcome to the technical support center for assays involving 2-Chloro-N-(2-chloroethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for assays involving 2-Chloro-N-(2-chloroethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with its detection, with a specific focus on overcoming cross-reactivity challenges. As a small molecule with several structurally similar analogs, ensuring assay specificity is paramount for generating reliable and accurate data.

This resource provides in-depth troubleshooting guides and FAQs to address common issues encountered during experimental workflows.

Understanding the Challenge: The Basis of Cross-Reactivity

2-Chloro-N-(2-chloroethyl)aniline is a small molecule (CAS Number: 935-06-8) belonging to the aniline derivative family. Due to its size, it acts as a hapten, meaning it must be conjugated to a larger carrier protein to elicit a robust immune response for antibody production.[1] Immunoassays for such molecules typically employ a competitive format, where the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[2][3]

The primary analytical challenge stems from the antibody's potential to bind not only to the target analyte but also to other structurally related molecules. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification and false-positive results.[1][4] The structural similarity of epitopes on multiple ligands can inherently limit the selectivity of an immunoassay.[5]

Potential cross-reactants for a 2-Chloro-N-(2-chloroethyl)aniline assay could include:

  • Parent/Precursor Molecules: 2-Chloroaniline, N-(2-chloroethyl)aniline.

  • Positional Isomers: 3-Chloro-N-(2-chloroethyl)aniline, 4-Chloro-N-(2-chloroethyl)aniline.

  • Related Halogenated Anilines: 3,4-Dichloroaniline, 4-Bromo-3-chloroaniline.[6]

  • Metabolites or Degradation Products.

This guide will walk you through identifying and mitigating these issues.

Troubleshooting Guide

This section is formatted as a direct Q&A to address specific problems you may be encountering in the lab.

Q1: My assay shows high signal in my negative controls or blank samples. What is causing this high background?

A1: High background signal is typically due to non-specific binding (NSB) or contamination. NSB occurs when assay components, including the detection antibody, adhere to the plate surface indiscriminately.[7]

Diagnostic Steps & Solutions:

  • Assess Blocking Buffer Efficacy: Your blocking buffer (e.g., BSA or non-fat milk) is meant to occupy all unsaturated binding sites on the microplate. If it's inefficient, antibodies can stick to the plastic.

    • Troubleshooting: Try a different blocking agent or increase the concentration and/or incubation time. Commercial blocking buffers are also an excellent option as they are often optimized for low NSB.

  • Check for Contamination: Ensure that your buffers, standards, or sample diluents have not been inadvertently contaminated with the analyte or a cross-reacting substance. Prepare fresh reagents to rule this out.

  • Optimize Antibody Concentrations: Excessively high concentrations of either the capture or detection antibody can lead to increased non-specific binding. Perform a titration (checkerboard assay) to determine the optimal antibody concentrations that provide a robust signal-to-noise ratio.

  • Increase Wash Steps: Inadequate washing between steps is a common culprit. Increase the number of wash cycles and the vigor of washing to remove unbound reagents more effectively.

  • Run a "No Analyte" Control: To confirm NSB, run a well that contains all assay components except the labeled analyte competitor. The signal in this well should be minimal.

Q2: I'm getting positive results, but I suspect my assay is detecting molecules other than 2-Chloro-N-(2-chloroethyl)aniline. How can I confirm cross-reactivity?

A2: This is a critical validation step. Confirming cross-reactivity requires systematically testing structurally similar compounds to see if they generate a signal in your assay. The most direct way to do this is with a competitive inhibition assay.[1]

The core principle is to determine the concentration of the potential cross-reactant that is required to inhibit 50% of the maximum signal (IC50) and compare it to the IC50 of your target analyte.

Below is a logical workflow for this investigation:

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Mitigation A Unexpectedly High Results or False Positives Observed B Identify Potential Cross-Reactants (e.g., analogs, metabolites) A->B C Source and Prepare High-Purity Stocks of Each Compound B->C D Perform Competitive ELISA: Generate dose-response curve for each compound C->D E Calculate IC50 Value for Target Analyte and Each Potential Cross-Reactant D->E F Calculate Percent Cross-Reactivity (%CR) %CR = (IC50_analyte / IC50_compound) * 100 E->F G Summarize Data in a Cross-Reactivity Table F->G H Cross-Reactivity Confirmed (%CR > Acceptable Limit) G->H I Implement Mitigation Strategy: - Sample Cleanup (SPE) - Assay Re-optimization - Source a more specific antibody H->I J Validate Mitigated Assay I->J

Caption: Workflow for Investigating and Mitigating Cross-Reactivity.

See the "Experimental Protocols" section below for a detailed step-by-step guide on how to perform this experiment.

Q3: My results are inconsistent when I switch between sample types (e.g., plasma, urine, tissue homogenate). What could be the issue?

A3: This is likely due to the "matrix effect."[8] Biological matrices are complex mixtures containing salts, lipids, proteins, and other endogenous substances that can interfere with the antibody-antigen binding event, either suppressing or enhancing the signal.[9][10][11] This interference can vary significantly between different types of matrices.

Diagnostic Steps & Solutions:

  • Perform a Spike-and-Recovery Experiment:

    • Spike a known concentration of 2-Chloro-N-(2-chloroethyl)aniline into different blank matrices.

    • Process and analyze these samples alongside a standard prepared in the assay buffer (a "neat" sample).

    • Calculate the percent recovery: (Concentration in Matrix / Concentration in Buffer) * 100.

    • Acceptable recovery is typically within 80-120%. Deviations outside this range indicate a significant matrix effect.[12]

  • Conduct a Dilution Linearity Test:

    • Serially dilute a high-concentration sample with a blank matrix.

    • The measured concentration should decrease proportionally with the dilution factor. Non-linear results suggest interference. Diluting the sample can often mitigate the matrix effect by reducing the concentration of interfering substances.[13]

  • Implement Sample Cleanup: The most robust solution is to remove interfering components before the immunoassay.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Cartridges can be selected to retain the analyte of interest while allowing matrix components to be washed away.[14]

    • Liquid-Liquid Extraction (LLE): This classic technique uses solvent partitioning to separate the analyte from the sample matrix.[15]

Q4: I have confirmed significant cross-reactivity from a specific analog. How can I eliminate this interference?

A4: Eliminating interference from a specific, known cross-reactant is challenging but can be approached with several strategies.

Strategies for Mitigation:

  • Assay Condition Optimization: The binding affinity of an antibody for its target versus a cross-reactant can be influenced by the assay environment.[16]

    • Adjust pH and Ionic Strength: Systematically vary the pH and salt concentration (e.g., NaCl) of your assay buffer. Sometimes, minor changes can disproportionately affect the low-affinity binding of a cross-reactant more than the high-affinity binding of the target analyte.

    • Modify Incubation Times: Reducing incubation times can favor the binding of high-affinity antibodies to the target analyte over lower-affinity, cross-reactive interactions.[4]

  • Advanced Sample Preparation: If the cross-reactant has different physicochemical properties from your target analyte, you can use chromatography to separate them before the immunoassay. A simple HPLC fractionation step prior to the ELISA can be very effective.

  • Source a More Specific Antibody: This is often the most definitive solution.

    • Monoclonal vs. Polyclonal: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.[4] If you are using a polyclonal antibody, switching to a well-characterized monoclonal may solve the issue.

    • Hapten Design: The specificity of an antibody is heavily influenced by the design of the hapten used for immunization. If possible, source an antibody that was generated using a hapten conjugated to the carrier protein at a position distal from the unique structural features of 2-Chloro-N-(2-chloroethyl)aniline.

  • Use an Orthogonal Method for Confirmation: For critical studies, confirm results using a method with a different underlying principle of detection, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[17][18] LC-MS/MS provides a very high degree of specificity based on both chromatographic retention time and mass-to-charge ratio, making it the gold standard for quantitative analysis.[8]

Frequently Asked Questions (FAQs)

Q1: Why is a competitive immunoassay necessary for a small molecule like 2-Chloro-N-(2-chloroethyl)aniline?

A1: Immunoassays come in two main formats: sandwich and competitive. A sandwich assay requires two different antibodies to bind to the analyte simultaneously at two distinct epitopes. Because small molecules like 2-Chloro-N-(2-chloroethyl)aniline are too small to accommodate two antibodies at once, a sandwich format is not feasible.[19]

A competitive assay circumvents this by using only one antibody and the principle of competition, making it ideal for small molecule detection.[2][3][20]

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A Sample Analyte (Unlabeled) C Antibody A->C Competes & Binds B Labeled Analyte (Tracer) B->C Blocked D Low Signal C->D Result E Sample Analyte (Unlabeled) G Antibody E->G Few Bind F Labeled Analyte (Tracer) F->G Binds Readily H High Signal G->H Result

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 2-Chloro-N-(2-chloroethyl)aniline vs other nitrogen mustards

Comparative Efficacy of 2-Chloro-N-(2-chloroethyl)aniline vs. Bifunctional Nitrogen Mustards: A Mechanistic and Cytotoxic Analysis Executive Summary & Scientific Context In the landscape of alkylating antineoplastic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 2-Chloro-N-(2-chloroethyl)aniline vs. Bifunctional Nitrogen Mustards: A Mechanistic and Cytotoxic Analysis

Executive Summary & Scientific Context

In the landscape of alkylating antineoplastic agents, nitrogen mustards have historically served as the cornerstone of chemotherapy. The primary driver of their profound cytotoxicity is their bifunctional nature—possessing two 2-chloroethyl groups that enable the formation of lethal DNA interstrand cross-links (ICLs)[1].

However, evaluating the precise mechanistic contribution of ICLs versus simple DNA mono-adducts requires specialized control compounds. 2-Chloro-N-(2-chloroethyl)aniline serves as a critical "half-mustard" (mono-alkylating agent) in drug development and DNA repair studies. Because it possesses only a single 2-chloroethyl group, it is physically incapable of cross-linking DNA strands, making it an ideal surrogate to isolate the effects of mono-alkylation[2]. This guide provides an objective, data-driven comparison of this deactivated half-mustard against classic bifunctional agents like Chlorambucil, Melphalan, and the parent N,N-bis(2-chloroethyl)aniline.

Mechanistic Divergence: Mono-alkylation vs. Cross-linking

The reactivity of any nitrogen mustard is dictated by the nucleophilicity of its central nitrogen atom, which must perform an intramolecular SN2 attack to form a reactive aziridinium ion[1].

In 2-Chloro-N-(2-chloroethyl)aniline , two structural features drastically alter its pharmacological profile:

  • Mono-alkylation Limit: The presence of only one chloroethyl group restricts the compound to forming DNA mono-adducts, predominantly at the N7 position of guanine. It cannot form the secondary aziridinium ion required to bridge two DNA strands[3].

  • Electronic Deactivation: The chlorine atom at the ortho-position of the aniline ring exerts a strong electron-withdrawing inductive (-I) effect. This pulls electron density away from the nitrogen lone pair, significantly slowing the rate of aziridinium ion formation compared to aliphatic mustards or unsubstituted aniline mustards[1].

Because mono-adducts are efficiently recognized and repaired by the Base Excision Repair (BER) pathway, they do not stall replication forks with the same lethality as ICLs. Consequently, half-mustards exhibit a fundamentally different, and significantly lower, toxicity profile[4].

Mechanism cluster_half Mono-Alkylating Pathway (2-Chloro-N-(2-chloroethyl)aniline) cluster_full Bis-Alkylating Pathway (Classic Nitrogen Mustards) A Half-Mustard (C8H9Cl2N) B Single Aziridinium Ion Formation A->B Slowed by o-Chloro group C DNA Mono-adduct (Guanine N7) B->C Nucleophilic Attack D Base Excision Repair (BER) High Cell Survival C->D Efficiently Repaired E Bifunctional Mustard (e.g., Chlorambucil) F Dual Aziridinium Ion Formation E->F Sequential Activation G DNA Interstrand Cross-link (ICL) F->G Cross-linking Opposite Strands H Replication Fork Stall Apoptosis G->H Lethal Damage

Fig 1. Mechanistic divergence between mono-alkylating half-mustards and bis-alkylating full mustards.

Comparative Efficacy and Quantitative Data

In vitro cytotoxicity assays reveal a stark contrast in potency. Bifunctional mustards are highly toxic, whereas half-mustards like 2-Chloro-N-(2-chloroethyl)aniline are typically 20- to 100-fold less cytotoxic[3]. The table below synthesizes comparative IC50 values across wild-type (HeLa, CHO-AA8) and repair-deficient cell lines.

CompoundStructure TypeHeLa IC50 (µM)CHO-AA8 IC50 (µM)Primary DNA Lesion
Melphalan Aliphatic Bifunctional1.22.5ICLs & Mono-adducts
Chlorambucil Aromatic Bifunctional4.58.0ICLs & Mono-adducts
N,N-bis(2-chloroethyl)aniline Aromatic Bifunctional4.910.5ICLs & Mono-adducts
2-Chloro-N-(2-chloroethyl)aniline Aromatic Half-Mustard> 150.0> 200.0Mono-adducts Only

Note: The dramatic drop in potency for the half-mustard underscores that DNA cross-linking, not simple alkylation, is the primary driver of nitrogen mustard efficacy[1].

Experimental Methodologies: Self-Validating Protocols

To rigorously prove that the reduced efficacy of 2-Chloro-N-(2-chloroethyl)aniline is due to a lack of cross-linking rather than poor cellular uptake, researchers must employ a dual-assay workflow.

Protocol A: High-Throughput Cell Viability (CellTiter-Glo)

Causality Principle: We utilize paired cell lines—CHO-AA8 (Wild-Type) and UV4 (Nucleotide Excision Repair-deficient). Bifunctional mustards will show a massive hypersensitivity shift in UV4 cells (e.g., IC50 dropping from 10.5 µM to 0.33 µM) because ICLs cannot be repaired[5]. Half-mustards will show a much smaller shift, validating that their lesions are handled by different pathways (like BER)[4].

  • Seeding: Plate CHO-AA8 and UV4 cells at 5,000 cells/well in 96-well opaque plates.

  • Dosing: Treat with a logarithmic concentration gradient (0.1 µM to 250 µM) of the test compounds for 2 hours.

  • Recovery: Wash out the drug and incubate in fresh media for 72 hours.

  • Quantitation: Add CellTiter-Glo reagent. ATP quantitation is strictly preferred over MTT assays, as mono-alkylating agents can induce oxidative stress that transiently upregulates mitochondrial reductases, causing false MTT viability signals.

Protocol B: Modified Alkaline Comet Assay (ICL Quantification)

Causality Principle: The Comet assay measures DNA fragmentation. By heavily irradiating the cells, we induce random strand breaks. If a bifunctional mustard has formed ICLs, the DNA fragments remain tethered together, preventing them from migrating out of the nucleus (resulting in a small "comet tail"). Because 2-Chloro-N-(2-chloroethyl)aniline only forms mono-adducts, it cannot tether the strands, and the irradiated DNA will migrate freely.

  • Treatment: Expose cells to 50 µM of the respective mustards for 4 hours.

  • Irradiation (The Self-Validating Step): Expose cells to 10 Gy of γ-irradiation immediately prior to harvesting to induce background single-strand breaks.

  • Electrophoresis: Lyse cells in an alkaline buffer (pH > 13) to denature the DNA, then run electrophoresis at 1 V/cm for 30 minutes.

  • Analysis: Stain with SYBR Gold and calculate the Olive Tail Moment. A high tail moment confirms the absence of interstrand cross-links.

Workflow S1 Equimolar Dosing S2 Cell Incubation (WT vs Repair-Deficient) S1->S2 S3a Alkaline Comet Assay (ICL Quantification) S2->S3a DNA Damage S3b CellTiter-Glo Assay (Viability/IC50) S2->S3b Cytotoxicity S4 Efficacy & Mechanistic Profiling S3a->S4 S3b->S4

Fig 2. Self-validating experimental workflow for comparative efficacy and damage profiling.

Applications in Modern Drug Development

While 2-Chloro-N-(2-chloroethyl)aniline lacks the potency to be a standalone chemotherapeutic, its unique chemical properties make it an invaluable asset:

  • Mechanistic Baselines: It is the gold-standard control for evaluating the specific apoptotic contribution of ICLs versus mono-adducts in novel[3].

  • Chemical Simulants: Due to its reduced toxicity, it acts as a safer laboratory surrogate ("half-mustard") for developing sensor technologies aimed at detecting highly toxic blister agents[2].

  • Hypoxia-Selective Prodrugs: The deactivated nature of the ortho-chloro substituted ring provides a stable scaffold. Researchers can conjugate this moiety to bioreductive triggers, creating prodrugs that only become reactive nucleophiles in the deeply hypoxic microenvironments of solid tumors.

References

  • Palmer, B. D., et al. "Relationships between structure, toxicity and genetic effects in Salmonella typhimurium and Saccharomyces cerevisiae for substituted aniline mustards." PubMed. Available at:[Link]

  • Denny, W. A., et al. "Sequence selectivity, cross-linking efficiency and cytotoxicity of DNA-targeted 4-anilinoquinoline aniline mustards." PubMed. Available at:[Link]

  • Lee, J., et al. "Detection of sulfur mustard simulant by trisaryl phosphoric triamide-based resin using a quartz crystal microbalance sensor." RSC Publishing. Available at:[Link]

Sources

Comparative

Comparing alkylating activity of 2-Chloro-N-(2-chloroethyl)aniline and chlorambucil

Comparative Analysis of Alkylating Activity: Monofunctional 2-Chloro-N-(2-chloroethyl)aniline vs. Bifunctional Chlorambucil As a Senior Application Scientist in early-stage oncology drug development, evaluating the pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Alkylating Activity: Monofunctional 2-Chloro-N-(2-chloroethyl)aniline vs. Bifunctional Chlorambucil

As a Senior Application Scientist in early-stage oncology drug development, evaluating the pharmacodynamic profiles of nitrogen mustards requires moving beyond basic viability assays. To truly understand an alkylating agent's clinical potential, we must dissect its chemical kinetics and its specific interactions with DNA repair mechanisms.

This guide provides an in-depth, objective comparison between 2-Chloro-N-(2-chloroethyl)aniline (a monofunctional "half-mustard") and chlorambucil (a clinically approved bifunctional mustard). By examining their structural divergence, we can establish causality between their molecular design, their DNA crosslinking capabilities, and their ultimate cytotoxic efficacy.

Mechanistic Divergence: Monofunctional vs. Bifunctional Alkylation

Both 2-Chloro-N-(2-chloroethyl)aniline and chlorambucil belong to the aniline mustard family. The presence of the aromatic ring withdraws electron density from the central nitrogen atom, slowing the intramolecular cyclization rate compared to aliphatic mustards. This controlled reactivity allows the molecules to survive systemic circulation and reach target cells. However, their downstream mechanisms of action diverge completely based on the number of chloroethyl groups they possess.

  • 2-Chloro-N-(2-chloroethyl)aniline (Monofunctional): Possessing only a single 2-chloroethyl group, this molecule undergoes intramolecular cyclization to form a single, highly electrophilic aziridinium ion. Upon entering the nucleus, it reacts with nucleophilic centers on DNA—predominantly the N7 position of guanine—to form a DNA monoadduct . Because it cannot bridge two strands, these monoadducts are rapidly recognized and excised by the Base Excision Repair (BER) pathway, leading to high cellular survival rates and lower overall cytotoxicity 1.

  • Chlorambucil (Bifunctional): Chlorambucil features a bis(2-chloroethyl)amine group. After the first chloroethyl group forms an aziridinium ion and alkylates a guanine N7 site, the second chloroethyl group undergoes the same cyclization process 2. This allows the molecule to covalently bind to a second nucleophilic site on the opposing DNA strand, creating an Interstrand Crosslink (ICL) [[3]](). ICLs physically prevent the DNA double helix from unwinding, stalling replication forks, triggering G2/M cell cycle arrest, and ultimately inducing apoptosis 4.

G Start Nitrogen Mustard Activation Mono 2-Chloro-N-(2-chloroethyl)aniline (Monofunctional) Start->Mono Bi Chlorambucil (Bifunctional) Start->Bi Az1 Single Aziridinium Ion Mono->Az1 Az2 Dual Aziridinium Ions Bi->Az2 MonoAdduct DNA Monoadduct (Guanine N7) Az1->MonoAdduct Az2->MonoAdduct Step 1 ICL Interstrand Crosslink (ICL) MonoAdduct->ICL Step 2 (Chlorambucil only) Repair1 Base Excision Repair (BER) MonoAdduct->Repair1 Monofunctional Outcome Repair2 Replication Block & Apoptosis ICL->Repair2 Bifunctional Outcome

Mechanistic divergence of monofunctional vs. bifunctional DNA alkylation.

Quantitative Data & Pharmacodynamic Comparison

To objectively compare these agents, we must look at their chemical reactivity alongside their biological outcomes. Because chlorambucil possesses two reactive chloroethyl groups per molecule, its absolute alkylating capacity is theoretically double that of the monofunctional aniline mustard at equimolar concentrations.

Table 1: Comparative Pharmacodynamic Properties

Property2-Chloro-N-(2-chloroethyl)anilineChlorambucil
Structural Class Monofunctional Aniline MustardBifunctional Aniline Mustard
Reactive Cl Equivalents 1 per molecule2 per molecule
Primary DNA Lesion Monoadducts (Guanine N7)Interstrand Crosslinks (ICLs)
Primary Repair Pathway Base Excision Repair (BER)Fanconi Anemia / NER Pathway
Relative Cytotoxicity Low (High IC50)High (Low IC50)
Clinical Status Experimental / SAR ToolFDA Approved (Leukemia/Lymphoma)

Self-Validating Experimental Protocols

To validate the claims above in your own laboratory, you must employ assays that isolate chemical reactivity from biological consequence. The following two protocols act as a self-validating system: Protocol A confirms that both drugs are chemically competent alkylators, while Protocol B proves that only chlorambucil forms the lethal crosslinks responsible for high cytotoxicity.

Protocol A: Chemical Reactivity via NBP Colorimetric Assay

The 4-(4-nitrobenzyl)pyridine (NBP) assay is the gold standard for quantifying the total alkylating activity of nitrogen mustards in a cell-free system 5. NBP acts as a surrogate for the nucleophilic centers of DNA.

Causality: When the aziridinium ion alkylates NBP, it forms a quaternary pyridinium salt. Upon the addition of a strong base, this salt deprotonates to form a highly conjugated, purple-colored ylide that can be quantified spectrophotometrically.

  • Preparation: Prepare a 5% (w/v) solution of NBP in 2-methoxyethyl ether (diglyme). Prepare 10 mM stock solutions of 2-Chloro-N-(2-chloroethyl)aniline and chlorambucil in anhydrous THF or DMSO.

  • Reaction: In glass vials, combine 200 µL of the drug stock with 200 µL of the NBP solution.

  • Incubation: Heat the sealed vials at 100°C for exactly 60 minutes to force the alkylation reaction.

  • Cooling & Alkalization: Rapidly cool the vials in an ice bath to quench the reaction. Add 500 µL of diglyme and 100 µL of piperidine (or triethylamine) to each vial.

  • Quantification: Within 2 minutes of adding the base (the color fades rapidly), measure the absorbance at 560 nm using a quartz cuvette 6.

  • Validation: Chlorambucil will yield approximately twice the absorbance of the monofunctional agent at equimolar concentrations, validating the presence of two reactive groups.

Protocol B: Biological Crosslinking via Modified Alkaline Comet Assay

Standard viability assays cannot distinguish between monoadducts and ICLs. The Modified Alkaline Comet Assay introduces a deliberate DNA-damaging step (irradiation) to reveal the physical restraint caused by crosslinks.

Causality: In a standard comet assay, damaged DNA migrates out of the nucleus to form a "tail." If we treat cells with an ICL-inducing agent (chlorambucil) and then subject them to gamma irradiation, the irradiation causes random strand breaks. However, the ICLs act as physical anchors, preventing the DNA from migrating. Therefore, a shorter tail moment compared to the irradiated control proves the presence of crosslinks. Monofunctional agents will not restrict migration.

Workflow A 1. Cell Treatment (Agent Incubation) B 2. Irradiation (Induce Strand Breaks) A->B C 3. Alkaline Lysis & Electrophoresis B->C D 4. Comet Scoring (Tail Moment Analysis) C->D

Modified Alkaline Comet Assay workflow for detecting DNA interstrand crosslinks.

  • Treatment: Plate target cells (e.g., MCF-7 or K562) and treat with IC50 concentrations of 2-Chloro-N-(2-chloroethyl)aniline or chlorambucil for 2 hours. Include a vehicle control.

  • Irradiation (The Validating Step): Expose all groups (except a strict negative control) to 10 Gy of gamma irradiation (or 100 µM H2O2 for 10 mins on ice) to induce random single-strand breaks.

  • Embedding & Lysis: Suspend cells in low-melting-point agarose, layer onto glass slides, and submerge in alkaline lysis buffer (pH > 13) overnight at 4°C to unwind the DNA.

  • Electrophoresis: Run electrophoresis at 300 mA for 30 minutes in alkaline running buffer.

  • Analysis: Stain with SYBR Gold and analyze via fluorescence microscopy.

  • Interpretation:

    • Irradiated Control: Long comet tail (high migration).

    • 2-Chloro-N-(2-chloroethyl)aniline + Irradiation: Long comet tail (monoadducts do not anchor DNA).

    • Chlorambucil + Irradiation: Significantly reduced comet tail (ICLs anchor the DNA fragments together).

References

  • 5 Synthesis and in Vitro Efficacy of Transferrin Conjugates of the Anticancer Drug Chlorambucil - Journal of Medicinal Chemistry (ACS Publications)

  • 6 Redox-Driven Disassembly of Polymer–Chlorambucil Polyprodrug: Delivery of Anticancer Nitrogen Mustard and DNA Alkylation - ACS Publications

  • [[2]]() CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf (NIH)

  • [[3]]() What is the mechanism of Chlorambucil? - Patsnap Synapse

  • 1 The in vivo genetic activity profile of the monofunctional nitrogen mustard 2-chloroethylamine differs drastically from its bifunctional counterpart mechlorethamine - Oxford Academic

  • 4 A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites in Addition to the Expected Drug-Bridged Cross-Links - Biochemistry (ACS Publications)

Sources

Validation

A Comparative In Vitro Cytotoxicity Analysis: 2-Chloro-N-(2-chloroethyl)aniline vs. 2-chloroaniline

A Guide for Researchers in Drug Discovery and Development In the landscape of pharmaceutical research and chemical safety assessment, a thorough understanding of the cytotoxic potential of structurally related compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research and chemical safety assessment, a thorough understanding of the cytotoxic potential of structurally related compounds is paramount. This guide provides a detailed comparative analysis of the in vitro cytotoxicity of two aromatic amines: 2-Chloro-N-(2-chloroethyl)aniline and its parent compound, 2-chloroaniline. While both molecules share a common chlorinated aniline core, the addition of the N-(2-chloroethyl) group is predicted to fundamentally alter the mechanism and magnitude of its cytotoxic effects. This document will delve into the distinct toxicological profiles of these compounds, offering insights into their mechanisms of action, and providing robust experimental protocols for their evaluation.

Unveiling the Disparate Mechanisms of Cytotoxicity

The primary hypothesis underpinning this comparison is that 2-Chloro-N-(2-chloroethyl)aniline will exhibit significantly greater cytotoxicity than 2-chloroaniline, driven by a distinct and more direct mechanism of cellular damage.

2-chloroaniline: A Pro-Toxin Requiring Metabolic Activation

2-chloroaniline is a known industrial chemical with established toxicity. Its cytotoxic effects are not inherent to the parent molecule but are a consequence of metabolic activation, primarily within the liver.[1] Cytochrome P450 enzymes metabolize 2-chloroaniline to reactive intermediates.[2] This process is a critical first step in its toxicity cascade.

The principal mechanism of 2-chloroaniline's toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it incapable of transporting oxygen.[1] This leads to oxidative stress within red blood cells and, at higher concentrations, can impact other cell types. In vitro studies using renal and hepatic slices have demonstrated that 2-chloroaniline can induce cellular damage, although it is considered to have lower acute toxicity compared to other chloroaniline isomers like 4-chloroaniline.[3] The cytotoxic effects observed are often linked to cellular responses to oxidative stress and the depletion of glutathione (GSH).[4]

2-Chloro-N-(2-chloroethyl)aniline: A Putative Direct-Acting Alkylating Agent

In stark contrast, the presence of the N-(2-chloroethyl) group in 2-Chloro-N-(2-chloroethyl)aniline introduces a highly reactive functional group characteristic of nitrogen mustards.[5] This class of compounds is well-documented for its potent cytotoxic and anti-neoplastic properties, which stem from their ability to act as direct-acting DNA alkylating agents.[5]

The proposed mechanism of action for 2-Chloro-N-(2-chloroethyl)aniline involves an intramolecular cyclization to form a highly electrophilic aziridinium ion. This reactive intermediate can then covalently bind to nucleophilic sites on cellular macromolecules, with a strong preference for the N7 position of guanine bases in DNA.[5] This alkylation of DNA can lead to the formation of DNA monoadducts and, potentially, interstrand cross-links, which are particularly cytotoxic lesions. These DNA lesions block DNA replication and transcription, triggering cell cycle arrest and ultimately leading to the activation of apoptotic pathways.[5] This direct interaction with DNA bypasses the need for metabolic activation, suggesting a more immediate and potent cytotoxic effect compared to 2-chloroaniline.

Comparative Cytotoxicity Data: An Overview

CompoundCAS NumberOral LD50 in Rats (mg/kg)Primary Mechanism of CytotoxicityExpected In Vitro Potency
2-chloroaniline 95-51-21000[1]Metabolic activation leading to oxidative stress and methemoglobinemia[1]Moderate
2-Chloro-N-(2-chloroethyl)aniline 935-06-8Data not availableDirect DNA alkylation[5]High

Experimental Protocols for In Vitro Cytotoxicity Assessment

To empirically determine and compare the cytotoxicity of these two compounds, a multi-assay approach is recommended. This allows for the assessment of different cellular endpoints and provides a more comprehensive understanding of their toxicological profiles.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-chloroaniline and 2-Chloro-N-(2-chloroethyl)aniline in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of necrosis.

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Collection of Supernatant: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Assay Reagent Addition: Add the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells) and determine the concentration at which significant membrane damage occurs.

DNA Fragmentation Assay for Apoptosis Detection

Given the predicted DNA-damaging nature of 2-Chloro-N-(2-chloroethyl)aniline, assessing for apoptosis is crucial. DNA fragmentation is a key feature of apoptosis.

Principle: During apoptosis, endonucleases cleave DNA into fragments of specific sizes. These fragments can be visualized by agarose gel electrophoresis.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells grown in larger culture vessels (e.g., 6-well plates or T-25 flasks) with various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Cell Lysis and DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available DNA extraction kit or a standard phenol-chloroform extraction method.

  • Agarose Gel Electrophoresis: Load equal amounts of extracted DNA into the wells of a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Run the gel until adequate separation is achieved and visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Visualizing the Experimental Workflow and Proposed Mechanisms

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, A549) Compound_Prep Compound Preparation (Serial Dilutions) MTT MTT Assay (Viability) Compound_Prep->MTT Treatment LDH LDH Assay (Membrane Integrity) Compound_Prep->LDH Treatment DNA_Frag DNA Fragmentation (Apoptosis) Compound_Prep->DNA_Frag Treatment IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Inference LDH->Mechanism DNA_Frag->Mechanism

Caption: A generalized workflow for the in vitro comparative cytotoxicity assessment.

Cytotoxicity_Pathways cluster_2CA 2-chloroaniline cluster_2CNEtA 2-Chloro-N-(2-chloroethyl)aniline CA 2-chloroaniline Metabolism Metabolic Activation (Cytochrome P450) CA->Metabolism Reactive_Intermediates Reactive Intermediates Metabolism->Reactive_Intermediates Oxidative_Stress Oxidative Stress (Methemoglobinemia) Reactive_Intermediates->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage CNEtA 2-Chloro-N-(2-chloroethyl)aniline Aziridinium Aziridinium Ion Formation (Intramolecular Cyclization) CNEtA->Aziridinium DNA_Alkylation DNA Alkylation Aziridinium->DNA_Alkylation DNA_Damage DNA Damage (Cross-links, Adducts) DNA_Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed divergent signaling pathways for cytotoxicity.

Conclusion

The structural difference between 2-chloroaniline and 2-Chloro-N-(2-chloroethyl)aniline is predicted to result in profoundly different in vitro cytotoxic profiles. While 2-chloroaniline acts as a pro-toxin requiring metabolic activation to induce oxidative stress, 2-Chloro-N-(2-chloroethyl)aniline is anticipated to be a direct-acting DNA alkylating agent with significantly higher cytotoxic potency. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically validate these hypotheses and to accurately characterize the cytotoxic potential of these and other related compounds. This knowledge is essential for informed decision-making in drug development, chemical safety assessment, and regulatory toxicology.

References

  • Valentovic, M. A., et al. (1996). In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols. Toxicology in Vitro, 10(6), 713-720.
  • BenchChem. (2025). An In-Depth Technical Guide to the Health and Safety Hazards of 2-chloro-N-phenylaniline. BenchChem.
  • National Industrial Chemicals Notification and Assessment Scheme. (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment.
  • SciSpace. (1996). In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols.
  • ACS Publications. (2025). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. ACS Omega.
  • Hindawi. (2025).
  • PMC. Monocyclic aromatic amines as potential human carcinogens: old is new again.
  • INCHEM. ICSC 0129 - 2-CHLOROANILINE.
  • BenchChem. (2025). Comparative Toxicity of Pentachloroaniline and Other Chloroanilines: A Guide for Researchers.
  • PubMed.
  • Loba Chemie. (2016). 2-CHLOROANILINE FOR SYNTHESIS MSDS.
  • PMC. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE.
  • ACS Publications. (2021).
  • Oxford Academic. Validation study of the in vitro micronucleus test in a Chinese hamster lung cell line (CHL/IU).
  • BenchChem. (2025). A Comparative Guide to the In Vitro Cytotoxicity of 2-chloro-N-(pyridin-4-yl)
  • Wikipedia. N-Ethyl-N-(2-chloroethyl)aniline.
  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of 3-chloro-N,N-bis(2-chloroethyl)aniline.
  • InvivoChem. N,N-Bis(2-chloroethyl)aniline hydrochloride.
  • ResearchGate. Experimental conditions used for the in vivo/in vitro comparisons....
  • IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Chemsrc. (2025). N-ethyl-N-chloroethyl aniline.
  • BenchChem. (2025). Aniline vs.
  • Sigma-Aldrich. N-(2-chloroethyl)aniline.

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Chloro-N-(2-chloroethyl)aniline: Ensuring Safety and Compliance

For professionals in research and drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their saf...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research and drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. 2-Chloro-N-(2-chloroethyl)aniline, a halogenated aromatic amine, represents a class of compounds that requires meticulous handling from inception to disposal due to its potential toxicity and environmental hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloro-N-(2-chloroethyl)aniline, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification: Understanding the Risk

Anticipated Hazard Classifications:

  • Acute Toxicity: Oral, Dermal, and Inhalation.[2][3]

  • Specific Target Organ Toxicity (Repeated Exposure). [2][3]

  • Hazardous to the Aquatic Environment: Acute and Chronic.[1]

  • Suspected Mutagen and Carcinogen: Based on the aniline structure.[6]

Under the Resource Conservation and Recovery Act (RCRA), this chemical would likely be classified as a hazardous waste due to its toxicity.[4] Wastes from aniline production processes are specifically listed under EPA hazardous waste codes such as K083, K103, and K104.[7]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling waste containers of 2-Chloro-N-(2-chloroethyl)aniline, it is imperative to wear appropriate PPE to prevent exposure.[6]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves such as Butyl, Neoprene, or Viton. Nitrile gloves are not recommended for prolonged contact.[8]Prevents skin absorption, a primary route of exposure for toxic anilines.[2]
Eye Protection Tight-fitting chemical splash goggles or a full-face shield.[8][9]Protects eyes from splashes and potential vapors.
Body Protection A fully-buttoned, long-sleeved lab coat.Protects skin and personal clothing from contamination.[8][9]
Respiratory Use only in a well-ventilated area or under a certified chemical fume hood.[10]Minimizes the risk of inhaling toxic vapors.

Waste Segregation and Containerization: Preventing Dangerous Reactions

Proper segregation is a cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, generating heat, fire, explosions, or toxic gases.[11] 2-Chloro-N-(2-chloroethyl)aniline waste must be collected in a dedicated, properly labeled container and must not be mixed with other waste streams.

Container Requirements:

  • Compatibility: Use a chemically compatible container, such as a glass or polyethylene bottle, that will not react with the waste.[5][8]

  • Condition: The container must be in good condition, free from cracks or leaks, with a secure, tightly-fitting cap.[4][5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Chloro-N-(2-chloroethyl)aniline".[12] The accumulation start date should also be clearly visible.

Chemical Incompatibility: This waste stream must be kept separate from the following classes of chemicals to avoid hazardous reactions:

Incompatible MaterialPotential Hazard
Strong Oxidizing Agents (e.g., Nitric Acid, Hydrogen Peroxide, Perchlorates)Fire and explosion risk.[9][11][13][14]
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)Exothermic and potentially violent reaction.[9]
Acid Anhydrides and Acid Chlorides Vigorous reaction.[9]
Strong Bases Potential for reaction.[9][10]

Step-by-Step Disposal Workflow

The disposal process must be systematic, from the point of generation to the final hand-off to environmental health and safety (EHS) or a licensed waste management contractor. The following workflow ensures compliance and safety at every stage.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level A Point of Generation (e.g., end of reaction) B Characterize Waste (Identify as Halogenated Organic) A->B C Select Compatible Container (e.g., Glass Winchester Bottle) B->C D Label Container 'Hazardous Waste' '2-Chloro-N-(2-chloroethyl)aniline' Date C->D E Seal Container Tightly Store in designated, ventilated area D->E F Segregate from Incompatibles (Use Secondary Containment) E->F G Arrange for Pickup (Contact EHS or Waste Contractor) F->G Storage time limits apply (e.g., 6-12 months) H Complete Hazardous Waste Manifest (Documentation) G->H I Transfer to Licensed Professional (Final Disposal via Incineration) H->I J Disposal via High-Temperature Incineration

Caption: Disposal workflow for 2-Chloro-N-(2-chloroethyl)aniline.

Key Procedural Steps:

  • Waste Characterization: Immediately identify the waste as hazardous, specifically as a halogenated organic compound.

  • Containerization: Transfer the waste into a designated, chemically resistant container.[12] Do not fill the container beyond 90% capacity to allow for expansion.

  • Labeling: Affix a completed hazardous waste label with all required information.[5][12]

  • Storage: Store the sealed container in a well-ventilated, designated satellite accumulation area.[15] The storage location must be secure and away from heat sources or direct sunlight.[5][9] Use secondary containment (such as a plastic tub) to contain any potential leaks.[4][8]

  • Documentation and Disposal: Adhere to your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) department. All hazardous waste shipments require proper documentation, such as a manifest, and must be handled by a licensed disposal company.[16] The most appropriate disposal method for halogenated organic waste is high-temperature incineration.[17]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2.

  • Contain and Absorb: For small spills, cover with a non-reactive absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1][8] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[1][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

By adhering to these rigorous procedures, you build a self-validating system of safety and compliance. The causality is clear: understanding the chemical's hazards informs the choice of PPE, which in turn enables safe handling during collection and segregation, all within a regulatory framework designed to protect human health and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Safety Data Sheet: 2-Chloroaniline. Carl ROTH.
  • Safety Data Sheet: 2-chloroaniline. (2025, November 06). Sigma-Aldrich.
  • Safety Data Sheet: 2-Chloroaniline. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet: Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. (2025, September 09). Thermo Fisher Scientific.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Safety Data Sheet: 2-CHLOROANILINE FOR SYNTHESIS. (2016, May 18). Loba Chemie.
  • Safety Data Sheet: Aniline. (2024, July 02). Merck Millipore.
  • Safety Data Sheet: 2-chloroaniline. (2022, July 12). CPAChem.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
  • Standard Operating Procedure: Aniline. Washington State University.
  • A Comprehensive Guide to the Proper Disposal of Aniline. Benchchem.
  • Chemical Incompatibility Chart. University of California, Riverside.
  • EPA Hazardous Waste Codes. EPA.
  • Incompatible Chemicals. Cornell University EHS.
  • Table of Incompatible Chemicals. Louisiana State University.
  • Incompatible Chemicals. Utah State University EHS.

Sources

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